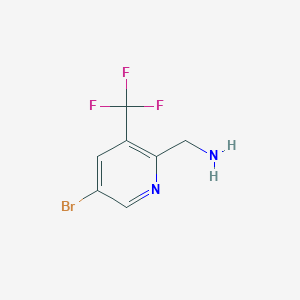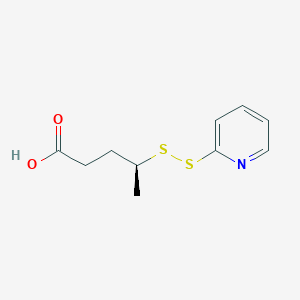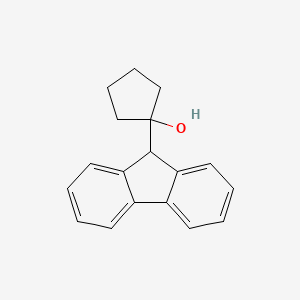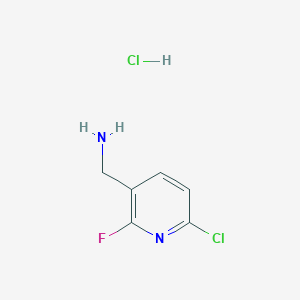![molecular formula C10H15NO2 B11747956 [4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
[4-(Dimethylamino)-2-methoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)-2-methoxyphenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, with a hydroxymethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-2-methoxyphenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [4-(Dimethylamino)-2-methoxyphenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of being scalable and efficient, with high yields and selectivity. The reaction is conducted under controlled temperature and pressure conditions to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding amine or ether derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Major Products
Oxidation: [4-(Dimethylamino)-2-methoxyphenyl]methanal or [4-(Dimethylamino)-2-methoxyphenyl]methanoic acid.
Reduction: [4-(Dimethylamino)-2-methoxyphenyl]methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[4-(Dimethylamino)-2-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- [4-(Dimethylamino)phenyl]methanol
- [4-Methoxyphenyl]methanol
- [4-(Dimethylamino)-2-hydroxyphenyl]methanol
Uniqueness
[4-(Dimethylamino)-2-methoxyphenyl]methanol is unique due to the presence of both dimethylamino and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
RSUHYLAALCVIPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747875.png)

![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11747889.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747893.png)
![1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11747896.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747940.png)


![tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11747972.png)

